molecular formula C16H36BF4N B1199356 Tetrabutylammonium tetrafluoroborate CAS No. 429-42-5

Tetrabutylammonium tetrafluoroborate

Cat. No.: B1199356
CAS No.: 429-42-5
M. Wt: 329.3 g/mol
InChI Key: NNZZSJSQYOFZAM-UHFFFAOYSA-N
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Description

Tetrabutylammonium tetrafluoroborate (TBABF₄) is a quaternary ammonium salt with the chemical formula (C₄H₹)₄N⁺BF₄⁻. It is synthesized via the reaction of tetrabutylammonium bromide with sodium tetrafluoroborate or similar precursors . TBABF₄ is widely used as a supporting electrolyte in electrochemical studies due to its high solubility in organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran . Its ionic conductivity and low nucleophilicity make it suitable for cyclic voltammetry, electropolymerization, and spectroelectrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium tetrafluoroborate can be synthesized by reacting a 30% aqueous solution of tetrafluoroboric acid with a 40% aqueous solution of tetrabutylammonium hydroxide . The reaction typically proceeds under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, the compound is often produced in large quantities using similar methods but with optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through recrystallization from solvents such as water, ethanol, or ethyl acetate .

Chemical Reactions Analysis

Types of Reactions: Tetrabutylammonium tetrafluoroborate primarily undergoes substitution reactions due to the presence of the tetrafluoroborate anion. It is also involved in electrochemical reactions as an electrolyte .

Common Reagents and Conditions: The compound is often used in reactions with arylketones, where it acts as an electrolyte. It is also used in the synthesis of macrolactones and other biologically relevant compounds .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, in the synthesis of macrolactones, the compound helps facilitate the formation of the desired lactone structure .

Scientific Research Applications

Electrochemistry

Role as an Electrolyte:
Tetrabutylammonium tetrafluoroborate is commonly used as a supporting electrolyte in electrochemical cells. It enhances conductivity and stability, which are crucial for the performance of batteries and fuel cells. The compound allows for electrochemical reactions to occur at lower voltages, improving energy efficiency and selectivity in product formation .

Case Study:
A study investigated the effects of various electrolytes on the performance of electrochemical cells. It was found that TBATFB provided superior stability and conductivity compared to other salts, facilitating higher charge-discharge cycles in lithium-ion batteries .

Organic Synthesis

Phase Transfer Catalyst:
TBATFB serves as an effective phase transfer catalyst, enabling reactions between organic and inorganic compounds. This property is particularly valuable in synthesizing pharmaceuticals and fine chemicals where the transfer of reactants across phases is necessary .

Data Table: Applications in Organic Reactions

Reaction TypeDescriptionReference
AlkylationFacilitates nucleophilic substitution reactions
QuaternizationPromotes formation of quaternary ammonium salts
Synthesis of MacrolactonesUsed in synthesizing biologically relevant compounds

Analytical Chemistry

Ion Chromatography:
In analytical chemistry, TBATFB is utilized in ion chromatography for the separation and analysis of various ions. Its ability to form stable complexes with ions enhances the accuracy of environmental and quality control testing .

Case Study:
Research demonstrated that using TBATFB in ion chromatography improved the resolution of ion separation, leading to more reliable results in environmental monitoring of pollutants .

Polymer Science

Synthesis of Ionic Liquids:
TBATFB is employed in the synthesis of ionic liquids, which are used to create advanced materials with unique properties beneficial for coatings, adhesives, and other applications .

Data Table: Properties of Ionic Liquids Synthesized with TBATFB

PropertyValue
ConductivityHigh (specific values vary)
Thermal StabilityExcellent
ViscosityLow to moderate

Nanotechnology

Stabilization of Nanoparticles:
The compound aids in stabilizing nanoparticles, which is essential for developing innovative materials used in electronics and catalysis. Its role in maintaining dispersion prevents agglomeration, ensuring enhanced performance in various applications .

Case Study:
A study on the use of TBATFB for stabilizing silver nanoparticles showed significant improvements in catalytic activity for chemical reactions compared to unstabilized nanoparticles .

Comparison with Similar Compounds

Variation in Anions

TBABF₄ belongs to a class of tetrabutylammonium salts with different counter-anions. Key comparisons include:

Tetrabutylammonium Hexafluorophosphate (TBAPF₆)

  • Conductivity: TBAPF₆ exhibits higher ionic conductivity in organic solvents compared to TBABF₄. For example, in electropolymerization of poly(3,4-ethylenedioxyselenophene) (PEDOS), TBAPF₆-based electrolytes produced films with superior electrochemical performance .
  • Solubility : Both TBABF₄ and TBAPF₆ are insoluble in water but soluble in polar organic solvents. However, TBAPF₆ is more hygroscopic, which can limit its use in moisture-sensitive applications .
  • Thermal Stability : TBABF₄ outperforms TBAPF₆ in thermal energy storage (TES) applications. Simple anions like BF₄⁻ exhibit higher efficiency in latent heat storage compared to bulkier anions like PF₆⁻ .

Tetrabutylammonium Perchlorate (TBAClO₄)

  • Electrochemical Behavior : TBAClO₄ shows higher conductivity than TBABF₄ in acetonitrile, making it preferable for high-performance electrochromic devices. However, ClO₄⁻ poses explosion risks under certain conditions, limiting its practical use .
  • Redox Activity: In antioxidant capacity assays, TBABF₄ shifts reduction peaks to more positive potentials compared to LiClO₄, indicating anion-specific interactions with redox-active species .

Tetrabutylammonium Bromide (TBABr)

  • Catalytic Efficiency : TBABr and tetraethylammonium tetrafluoroborate (TEABF₄) achieve higher yields (87–89%) as phase-transfer catalysts in pyrazolopyridine synthesis compared to TBABF₄ .
  • Solubility : TBABr is water-soluble, unlike TBABF₄, which restricts its use to aqueous-organic biphasic systems .

Variation in Cations

The alkyl chain length of the ammonium cation significantly impacts physicochemical and biological properties:

Tetraethylammonium Tetrafluoroborate (TEABF₄)

  • Conductivity : TEABF₄ has lower ionic association constants in acetonitrile compared to TBABF₄, resulting in higher limiting molar conductivity. This is attributed to weaker van der Waals interactions with smaller cations .
  • Phytotoxicity : TEABF₄ is less toxic to plants (e.g., spring barley) than TBABF₄, highlighting the role of alkyl chain length in biological activity .

Tetrahexylammonium Tetrafluoroborate (THABF₄)

  • Herbicidal Activity : THABF₄ with a longer hexyl chain demonstrates higher herbicidal efficacy than TBABF₄. Its lipophilicity enhances membrane disruption in weeds .
  • Thermal Properties : THABF₄ has a higher melting point and latent heat of fusion than TBABF₄, making it more suitable for thermal storage applications .

Tetramethylammonium Tetrafluoroborate (TMA BF₄)

  • Stability : TMA BF₄ decomposes at ≥300°C, whereas TBABF₄’s decomposition temperature is lower (~250°C). The smaller cation size reduces steric hindrance but increases hygroscopicity .

Electropolymerization

Electrolyte Solvent Film Conductivity (S/cm) Reference
TBABF₄ Acetonitrile 0.12
TBAPF₆ Acetonitrile 0.28
TBAClO₄ Propylene Carbonate 0.18

TBAPF₆ and TBAClO₄ yield higher conductivity due to larger anion size and lower ion pairing .

Phytotoxicity in Plants

Compound EC₅₀ (Spring Barley) EC₅₀ (Radish) Reference
TEABF₄ 1.2 mM 0.9 mM
TBABF₄ 0.8 mM 0.6 mM
THABF₄ 0.5 mM 0.3 mM

Longer alkyl chains increase phytotoxicity by enhancing membrane permeability .

Biological Activity

Tetrabutylammonium tetrafluoroborate (TBATFB) is a quaternary ammonium salt that has garnered attention for its diverse biological activities and applications in various scientific fields. This article explores the biological activity of TBATFB, detailing its mechanisms of action, biochemical properties, and relevant research findings.

TBATFB is characterized by its white crystalline powder form and is soluble in polar solvents such as methanol. Its chemical structure includes a tetrabutylammonium cation and a tetrafluoroborate anion, which contribute to its unique properties as a phase transfer catalyst and electrolyte.

Target of Action

TBATFB primarily acts as an electrolyte in electrochemical systems, facilitating ion transfer. This property is crucial for its role in various biochemical reactions, particularly those involving phase transfer catalysis.

Mode of Action

The compound enhances the efficiency of reactions by promoting the transfer of ions between different phases. It interacts with enzymes and proteins, influencing biochemical pathways such as those involved in the synthesis of macrolactones like Sansalvamide A .

Biochemical Pathways

TBATFB plays a significant role in cellular processes, including:

  • Cell Signaling : Modulating ion channels and transporters.
  • Gene Expression : Influencing transcriptional activity through ionic balance.
  • Metabolism : Affecting metabolic pathways via enzyme interactions .

Cellular Effects

Research indicates that TBATFB can impact cellular functions by altering ionic concentrations within cells. Its ability to modulate ion channel activity suggests potential applications in pharmacology and toxicology .

Dosage Effects

Studies on animal models reveal that TBATFB's effects vary with dosage:

  • Low Doses : Enhance biochemical reactions without significant toxicity.
  • High Doses : Can lead to cellular damage and metabolic disruption .

Applications in Research

TBATFB has been utilized in various scientific applications:

ApplicationDescription
Phase Transfer Catalyst Facilitates reactions involving arylketones and macrolactones.
Electrolyte in Voltammetry Used for the determination of Δ(9)-tetrahydrocannabinol (Δ(9)-THC) and other compounds .
Synthesis of Conducting Polymers Acts as an additive to enhance properties of poly(thiophenes) .

Case Studies

  • Electrochemical Studies : TBATFB has been employed as a supporting electrolyte to study the electrochemical behavior of various compounds, demonstrating its effectiveness in enhancing signal clarity during voltammetric analyses .
  • Biological Synthesis : In the synthesis of biologically relevant compounds like Sansalvamide A, TBATFB serves as a crucial reagent, showcasing its role in drug discovery and development .
  • Thermal Stability Analysis : A study investigating the thermal decomposition of TBATFB indicated that it decomposes primarily into tributylamine and HF under specific conditions, highlighting its stability and potential safety considerations during handling .

Q & A

Basic Research Questions

Q. What are the critical considerations for purifying TBABF4 for electrochemical applications?

TBABF4 must be rigorously dried and purified to avoid trace water or ionic impurities interfering with electrochemical measurements. A common method involves dissolving TBABF4 in dichloromethane, washing with water, drying over molecular sieves, and precipitating with diethyl ether . For voltammetry, solutions should be filtered through neutral alumina to remove electroactive contaminants .

Q. How is TBABF4 used as a supporting electrolyte in cyclic voltammetry, and what concentrations are optimal?

TBABF4 is preferred for non-aqueous electrolytes due to its high solubility in organic solvents (e.g., acetonitrile, o-dichlorobenzene). A typical concentration is 0.1 M in solvents like o-dichlorobenzene, which balances ionic conductivity and minimized solution resistance. Electrodes must be conditioned in the electrolyte to stabilize baselines .

Q. What thermal stability data exist for TBABF4, and how should it inform experimental design?

TBABF4 has a fusion temperature (melting point) of 439.2 K (±0.5 K), as determined by differential scanning calorimetry. This high thermal stability allows its use in high-temperature reactions (e.g., catalytic studies up to 160°C). However, prolonged heating above 200°C may lead to decomposition, necessitating inert-atmosphere handling .

Advanced Research Questions

Q. How do TBABF4's anion-solvent interactions influence conductivity in non-aqueous systems?

The tetrafluoroborate anion (BF₄⁻) exhibits weaker ion-pairing with tetrabutylammonium cations compared to larger anions (e.g., ClO₄⁻), enhancing ionic mobility in low-polarity solvents like nitromethane. Conductometric studies show Λ₀ (limiting molar conductance) values of ~120 S·cm²·mol⁻¹ in formamide, with ion association constants (Kₐ) < 10, indicating minimal ion pairing . FT-IR spectroscopy can validate these interactions by tracking shifts in B-F stretching modes (~1050 cm⁻¹) .

Q. What role does TBABF4 play in transition-metal-catalyzed reactions, and how can its mechanism be probed?

TBABF4 can activate pre-catalysts via anion abstraction, generating low-oxidation-state metal species. For example, in hydrosilylation, BF₄⁻ interacts with silanes to form reactive hydrides. Mechanistic studies using radical inhibitors (e.g., TEMPO) and kinetic profiling (e.g., variable-temperature NMR) help distinguish between ionic and radical pathways .

Q. How can discrepancies in reported thermal or spectroscopic data for TBABF4 be resolved?

Discrepancies in melting points or NMR shifts often arise from impurities (e.g., residual solvents) or measurement techniques. Cross-validate data using NIST-standardized methods (e.g., TGA/DSC for thermal analysis) and compare with high-purity samples recrystallized from acetonitrile/ether .

Q. What advanced characterization methods are recommended for verifying TBABF4 purity and structure?

  • ¹⁹F NMR : A singlet at ~-152 ppm (BF₄⁻) confirms anion integrity; absence of peaks at ~-120 ppm (BF₃ impurities) is critical .
  • Elemental Analysis : Carbon/nitrogen ratios should match theoretical values (C: 65.18%, N: 3.46%) .
  • Mass Spectrometry : ESI-MS in negative mode should show [BF₄]⁻ (m/z 87) and [M-NBu₄]⁻ fragments .

Q. Data Contradiction Analysis

Q. Why do conductivity measurements of TBABF4 in polar solvents vary across studies?

Variations arise from solvent purity, trace water, or electrode passivation. For reproducibility, pre-dry solvents over molecular sieves and use Ag/Ag⁺ reference electrodes. Conductance data should be normalized to reference electrolytes (e.g., Bu₄NBPh₄) to account for solvent-specific effects .

Properties

IUPAC Name

tetrabutylazanium;tetrafluoroborate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H36N.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZZSJSQYOFZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36BF4N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059983
Record name 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-)
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Molecular Weight

329.3 g/mol
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name Tetrabutylammonium tetrafluoroborate
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CAS No.

429-42-5
Record name Tetrabutylammonium tetrafluoroborate
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Record name 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) (1:1)
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Feasible Synthetic Routes

Tetrabutylammonium tetrafluoroborate
Tetrabutylammonium tetrafluoroborate
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Tetrabutylammonium tetrafluoroborate

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